4-Cyanocinnamic Acid: A Core Technical Guide for Researchers
4-Cyanocinnamic Acid: A Core Technical Guide for Researchers
Introduction: 4-Cyanocinnamic acid is a versatile organic compound with significant applications in biomedical research and analytical chemistry. This technical guide provides an in-depth overview of its fundamental properties, key applications, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Core Properties of 4-Cyanocinnamic Acid
4-Cyanocinnamic acid, a derivative of cinnamic acid, is characterized by the presence of a cyano group at the para position of the phenyl ring. This substitution significantly influences its chemical and physical properties.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₂ |
| Molecular Weight | 173.17 g/mol |
| Melting Point | 245-248 °C |
| Boiling Point | 380.4 °C at 760 mmHg |
| Density | 1.26 g/cm³ |
| pKa | 4.13 (Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and acetone. Slightly soluble in water. |
| CAS Number | 16642-94-7 |
Key Applications in Research and Drug Development
4-Cyanocinnamic acid has emerged as a valuable tool in two primary areas: as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as an inhibitor of monocarboxylate transporters (MCTs) in cancer research.
MALDI Mass Spectrometry Matrix
4-Cyanocinnamic acid is widely used as a matrix for the analysis of peptides and other small molecules by MALDI mass spectrometry. Its chromophoric nature allows it to efficiently absorb laser energy, facilitating the soft ionization of the analyte with minimal fragmentation.
Experimental Protocol: Preparation of 4-Cyanocinnamic Acid Matrix for MALDI-MS of Peptides
This protocol provides a general guideline for the preparation of a 4-cyanocinnamic acid matrix solution and its application for peptide analysis.
Materials:
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4-Cyanocinnamic acid
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Acetonitrile (ACN), HPLC grade
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Trifluoroacetic acid (TFA), HPLC grade
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Ultrapure water
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Peptide sample
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MALDI target plate
Procedure:
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Matrix Solution Preparation:
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Prepare a saturated solution of 4-cyanocinnamic acid in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water. This is achieved by adding an excess of 4-cyanocinnamic acid to the solvent mixture and vortexing thoroughly.
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Centrifuge the solution to pellet any undissolved solid.
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Carefully transfer the supernatant (the saturated matrix solution) to a new microcentrifuge tube.
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Sample Preparation:
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Dissolve the peptide sample in 0.1% trifluoroacetic acid in water to a final concentration of 1-10 pmol/µL.
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MALDI Plate Spotting (Dried-Droplet Method):
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Mix the peptide sample solution and the matrix solution in a 1:1 ratio (e.g., 1 µL of sample and 1 µL of matrix).
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Pipette 1-2 µL of the mixture onto the MALDI target plate.
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Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and the peptide analyte.
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The plate is now ready for analysis in the MALDI mass spectrometer.
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Experimental Workflow for MALDI-MS using 4-Cyanocinnamic Acid
Caption: Workflow for peptide analysis using 4-Cyanocinnamic acid as a MALDI matrix.
Monocarboxylate Transporter (MCT) Inhibitor
4-Cyanocinnamic acid is a well-established inhibitor of monocarboxylate transporters, particularly MCT1 and MCT4. These transporters are frequently overexpressed in cancer cells and are responsible for the efflux of lactate, a product of aerobic glycolysis (the Warburg effect). By inhibiting MCTs, 4-cyanocinnamic acid blocks lactate transport, leading to intracellular acidification and, ultimately, cell death. This makes it a valuable tool for studying cancer metabolism and a potential lead compound for anticancer drug development.
Signaling Pathway: Inhibition of Lactate Efflux by 4-Cyanocinnamic Acid in Cancer Cells
Caption: Mechanism of 4-Cyanocinnamic acid-mediated inhibition of MCT1/4 in cancer cells.
Experimental Protocol: Lactate Efflux Inhibition Assay
This protocol outlines a general method to assess the inhibitory effect of 4-cyanocinnamic acid on lactate transport in cancer cells.
Materials:
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Cancer cell line known to express MCT1 or MCT4 (e.g., HeLa, MCF-7)
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Cell culture medium and supplements
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4-Cyanocinnamic acid
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Lactate assay kit
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Phosphate-buffered saline (PBS)
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Cell lysis buffer
Procedure:
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Cell Culture:
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Culture the cancer cells to approximately 80-90% confluency in appropriate culture vessels.
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Treatment:
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Prepare a stock solution of 4-cyanocinnamic acid in a suitable solvent (e.g., DMSO).
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Treat the cells with varying concentrations of 4-cyanocinnamic acid (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO alone).
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Sample Collection:
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Extracellular Lactate: Collect the cell culture medium from each treatment group.
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Intracellular Lactate:
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Wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer.
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Collect the cell lysates.
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Lactate Measurement:
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Measure the lactate concentration in both the extracellular medium and the intracellular lysates using a commercial lactate assay kit, following the manufacturer's instructions.
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Data Analysis:
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Normalize the lactate concentrations to the total protein concentration of the cell lysates.
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Compare the intracellular and extracellular lactate levels between the control and 4-cyanocinnamic acid-treated groups to determine the extent of lactate efflux inhibition.
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Synthesis of 4-Cyanocinnamic Acid
4-Cyanocinnamic acid is typically synthesized via a Knoevenagel condensation reaction.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of 4-Cyanocinnamic Acid
Materials:
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4-Cyanobenzaldehyde
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Malonic acid
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Pyridine
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Piperidine
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Ethanol
Procedure:
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In a round-bottom flask, dissolve 4-cyanobenzaldehyde and malonic acid in ethanol.
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Add a catalytic amount of pyridine and piperidine to the mixture.
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product, 4-cyanocinnamic acid, will precipitate out of the solution.
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Collect the solid product by vacuum filtration.
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Wash the product with cold ethanol to remove any unreacted starting materials.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-cyanocinnamic acid.
Logical Relationship in Knoevenagel Condensation
Caption: Key components in the synthesis of 4-Cyanocinnamic acid via Knoevenagel condensation.
Conclusion
4-Cyanocinnamic acid is a compound of significant interest to the scientific community, with established roles in both advanced analytical techniques and fundamental cancer biology research. Its well-characterized properties and versatile reactivity make it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its core attributes and a practical framework for its application in a laboratory setting. Further exploration of its derivatives and novel applications is an active area of research with the potential for new discoveries.
